Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo-
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Overview
Description
Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- typically involves multi-step organic reactions. Common starting materials might include indole derivatives, which undergo chlorination and thioxo substitution under controlled conditions. Specific reagents and catalysts are used to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various halogenated or nitrated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- exerts its effects would involve interaction with specific molecular targets. This might include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
6-Chloroindole: Another indole derivative with distinct chemical properties.
Thioindoles: Compounds containing sulfur in the indole ring, similar to the thioxo group in Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo-.
Uniqueness
Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- is unique due to its specific substitution pattern and the presence of both chlorine and thioxo groups. This combination of features might confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85386-72-7 |
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Molecular Formula |
C13H7Cl2NO2S |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
2-(6,8-dichloro-2-sulfanylidenebenzo[cd]indol-1-yl)acetic acid |
InChI |
InChI=1S/C13H7Cl2NO2S/c14-8-4-9(15)12-11-6(8)2-1-3-7(11)13(19)16(12)5-10(17)18/h1-4H,5H2,(H,17,18) |
InChI Key |
XSTQIQNGEPUJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=S)N(C3=C(C=C2Cl)Cl)CC(=O)O |
Origin of Product |
United States |
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